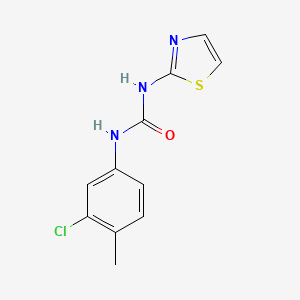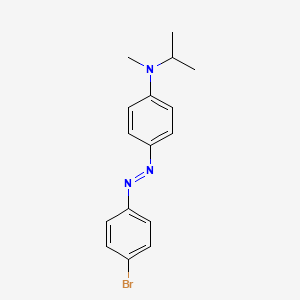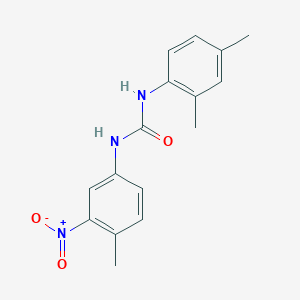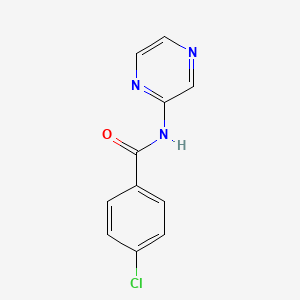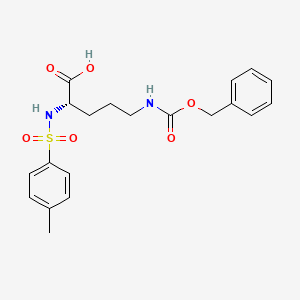
Ornithine Sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ornithine Sulfonamide is a compound that belongs to the class of sulfonamides, which are organosulfur compounds containing the sulfonamide functional group. Sulfonamides have been widely studied for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ornithine Sulfonamide can be synthesized through the oxidative coupling of thiols and amines, which are readily available low-cost commodity chemicals. This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . Another common method involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases .
Industrial Production Methods
The industrial production of this compound typically involves the sulfonylation of amines with sulfonyl chlorides in the presence of a base. This method is widely used due to its simplicity and effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ornithine Sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thiols, amines, and sulfonyl chlorides. The reactions are typically carried out under mild conditions, making them suitable for various applications .
Major Products Formed
The major products formed from the reactions of this compound include sulfenamides, sulfinamides, and sulfonamides. These products have diverse applications in pharmaceuticals, agrochemicals, and polymers .
Scientific Research Applications
Ornithine Sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ornithine Sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing the necessary folic acid. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Ornithine Sulfonamide can be compared with other similar compounds, such as:
Sulfenamides: These compounds contain sulfur-nitrogen bonds and are used in pharmaceuticals and agrochemicals.
Sulfinamides: These compounds also contain sulfur-nitrogen bonds and have applications in various fields.
Sulfonamides: These compounds are widely used as antibacterial agents and have diverse biological activities.
This compound is unique due to its specific structure and the diverse range of applications it offers in different fields.
Properties
CAS No. |
110414-90-9 |
|---|---|
Molecular Formula |
C20H24N2O6S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C20H24N2O6S/c1-15-9-11-17(12-10-15)29(26,27)22-18(19(23)24)8-5-13-21-20(25)28-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18,22H,5,8,13-14H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1 |
InChI Key |
OZSAGZLRQMVNHG-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


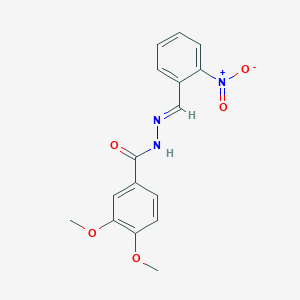
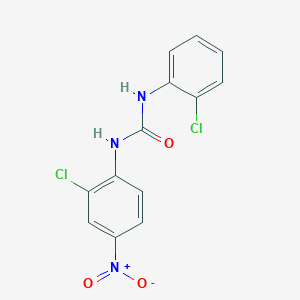


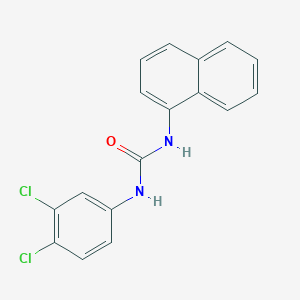

![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)
![N'-[(4-chlorophenyl)carbonyl]-2-fluorobenzohydrazide](/img/structure/B11947379.png)
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
